(BUTOXYCARBONYL)(PROPYL)AMINO N-PHENYLCARBAMATE
Overview
Description
(BUTOXYCARBONYL)(PROPYL)AMINO N-PHENYLCARBAMATE is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The butoxycarbonyl (Boc) group is a common protecting group that is used to temporarily mask the reactivity of amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (BUTOXYCARBONYL)(PROPYL)AMINO N-PHENYLCARBAMATE typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), and water . The reaction conditions are generally mild, with the reaction proceeding at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvent and base can be optimized to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(BUTOXYCARBONYL)(PROPYL)AMINO N-PHENYLCARBAMATE undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl, and oxalyl chloride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Scientific Research Applications
(BUTOXYCARBONYL)(PROPYL)AMINO N-PHENYLCARBAMATE has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, particularly in peptide synthesis.
Biology: Used in the synthesis of bioactive molecules and peptidomimetics.
Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (BUTOXYCARBONYL)(PROPYL)AMINO N-PHENYLCARBAMATE involves the temporary protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions. This allows for the selective modification of other functional groups in the molecule without affecting the protected amine .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected compound used in organic synthesis.
N-(tert-Butoxycarbonyl)glycine: Used in peptide synthesis as a Boc-protected amino acid.
Uniqueness
(BUTOXYCARBONYL)(PROPYL)AMINO N-PHENYLCARBAMATE is unique due to its specific structure, which allows for selective protection and deprotection of amine groups. This makes it particularly useful in complex synthetic pathways where selective modification of functional groups is required .
Properties
IUPAC Name |
butyl N-(phenylcarbamoyloxy)-N-propylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-3-5-12-20-15(19)17(11-4-2)21-14(18)16-13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHKHDXVIZSCBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N(CCC)OC(=O)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176318 | |
Record name | Carbamic acid, [[(phenylamino)carbonyl]oxy]propyl-, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313233-22-6 | |
Record name | Carbamic acid, [[(phenylamino)carbonyl]oxy]propyl-, butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313233-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [[(phenylamino)carbonyl]oxy]propyl-, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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